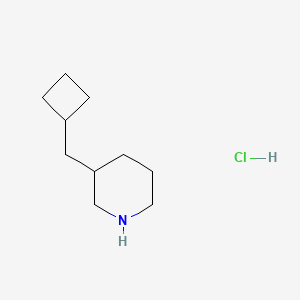

3-(Cyclobutylmethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclobutylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-3-9(4-1)7-10-5-2-6-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGJNHAAPVQPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization from Amino Acid or Amino Ester Precursors

One industrially relevant method for related 3-substituted piperidines, such as 3-aminopiperidine hydrochloride, involves starting from amino acids or amino esters (e.g., D-glutamic acid or ethyl nipecotate) followed by multi-step transformations including protection, reduction, activation, and cyclization steps to form the piperidine ring with the desired substitution pattern. Though this method is described for 3-aminopiperidine hydrochloride, analogous strategies can be adapted for 3-(cyclobutylmethyl)piperidine by modifying the side chain introduced during synthesis.

Key steps include:

| Step | Description | Notes |

|---|---|---|

| 1 | Esterification and protection | Boc or Cbz protection of amino groups |

| 2 | Reduction of ester to alcohol | Typically using LiAlH4 or similar reducing agents |

| 3 | Activation of hydroxyl group | Using thionyl chloride or mesyl chloride for substitution |

| 4 | Cyclization via intramolecular nucleophilic substitution | Forms the piperidine ring |

| 5 | Deprotection and salt formation | Removal of protecting groups; formation of hydrochloride salt |

This method is noted for its relatively short synthetic route and suitability for scale-up.

Catalytic Asymmetric Reductive Heck Reaction

A modern, highly enantioselective approach to 3-substituted piperidines involves Rhodium-catalyzed asymmetric reductive Heck cross-coupling of boronic acids with pyridine derivatives, followed by hydrogenation and deprotection steps to yield 3-substituted piperidines.

- This method allows introduction of cyclobutylmethyl or other alkyl substituents at the 3-position with excellent enantioselectivity.

- The process involves:

- Partial reduction of pyridine to tetrahydropyridine intermediate.

- Rh-catalyzed asymmetric carbometalation with cyclobutylmethyl boronic acid or analogs.

- Final hydrogenation and deprotection to give the piperidine hydrochloride salt.

This approach offers high yields (typically >70%) and enantiomeric excesses (>90%), with good scalability demonstrated on multi-gram scale.

Radical Carboamination and Functionalization

Radical-mediated carboamination reactions of aminoquinoline amides have been used to introduce cyclobutylmethyl groups onto nitrogen-containing heterocycles. Although this method is more commonly applied to β-lactams and other nitrogen heterocycles, it can be adapted for the synthesis of substituted piperidines.

- The reaction involves copper catalysis under mild conditions.

- Purification by column chromatography yields the target substituted amines.

- Structural verification is done by NMR and HRMS.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The industrially viable method starting from D-glutamic acid involves a sequence of esterification, Boc protection, reduction, activation with thionyl chloride, and cyclization to yield the (R)-3-amino piperidine dihydrochloride. This method is adaptable for introducing cyclobutylmethyl substituents by modifying the side chain in the precursor.

The Rh-catalyzed asymmetric reductive Heck reaction is a cutting-edge approach that provides enantioenriched 3-substituted piperidines, including cyclobutylmethyl derivatives, with excellent stereocontrol. This method is versatile and compatible with various functional groups, making it highly suitable for pharmaceutical applications.

Radical carboamination reactions enable the direct functionalization of nitrogen heterocycles with cyclobutylmethyl groups under mild conditions. This method is useful for late-stage functionalization and diversification of piperidine scaffolds.

Purification techniques commonly involve column chromatography on silica gel, with characterization by NMR (1H, 13C) and HRMS to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

3-(Cyclobutylmethyl)piperidine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. The compound can be synthesized through various methods, including the reaction of cyclobutylmethylamine with piperidine, typically under controlled conditions to optimize yield and purity .

Table 1: Synthetic Routes and Reaction Conditions

| Method | Description |

|---|---|

| Reaction with amine | Cyclobutylmethylamine reacts with piperidine |

| Solvent use | Common solvents include ethanol or dichloromethane |

| Catalysts | Acidic or basic catalysts may be employed |

Neuropharmacological Effects

Research indicates that derivatives of piperidine can exhibit significant neuropharmacological effects , including cognitive enhancement and potential antidepressant activity. These effects are primarily mediated through interactions with neurotransmitter systems, particularly muscarinic receptors .

Table 2: Potential Neuropharmacological Activities

| Activity Type | Mechanism of Action |

|---|---|

| Cognitive Enhancement | Modulation of muscarinic receptors |

| Antidepressant Activity | Interaction with serotonin pathways |

Antimicrobial Properties

Preliminary studies suggest that certain piperidine derivatives, including this compound, may possess antimicrobial activities . The structural features of this compound could facilitate interactions with bacterial cell membranes or specific enzymes critical for microbial survival .

Anticancer Potential

In silico studies have predicted that piperidine derivatives may have anticancer properties by targeting specific cancer-related pathways. The ability to affect various enzymes and receptors positions this compound as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Recent studies evaluated the biological activity spectrum of new piperidine derivatives, including this compound. The findings suggested that these compounds could potentially influence several biological targets:

Table 3: Biological Targets and Activities

| Target Type | Potential Activity |

|---|---|

| Enzymes | Inhibition of key metabolic pathways |

| Receptors | Modulation of neurotransmitter systems |

| Ion Channels | Alteration of ion transport mechanisms |

Table 4: Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| This compound | Neuropharmacological, Antimicrobial |

| N-Methylpiperidine | Antidepressant, Anticancer |

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired pharmacological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Pharmacological and Functional Differences

- Receptor Specificity: BF 2649 exhibits potent H1 receptor inverse agonism (EC50 = 1.5 nM) and nootropic effects, attributed to its chlorophenylpropoxy chain . 3-(Cyclobutylmethyl)piperidine HCl lacks direct receptor data in the evidence but shares structural similarities with sertraline and paroxetine derivatives (piperidine-based psychotropics) .

- Agrochemical Potential: The oxadiazole-containing analog () demonstrates versatility in crop protection due to its heterocyclic ring, enhancing environmental compatibility .

Solubility and Bioavailability :

Biological Activity

3-(Cyclobutylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H18ClN

- CAS Number : 1803606-42-9

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a cyclobutylmethyl group, which influences its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Research indicates that it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter pathways. For instance, studies suggest that compounds with similar piperidine structures can modulate the activity of muscarinic receptors, which are involved in cognitive functions and other physiological processes .

1. Neuropharmacological Effects

Research indicates that piperidine derivatives can exhibit significant neuropharmacological effects, including:

- Cognitive Enhancement : Potential to improve cognitive functions by acting on muscarinic receptors in the brain.

- Antidepressant Activity : Some studies suggest that modifications in the piperidine structure can lead to compounds with antidepressant properties .

2. Antimicrobial Properties

Preliminary studies have indicated that certain piperidine derivatives possess antimicrobial activities. The unique structural features of this compound could be responsible for its ability to interact with bacterial cell membranes or specific enzymes .

3. Anticancer Potential

In silico studies have predicted that piperidine derivatives may have anticancer properties by targeting specific cancer-related pathways. The ability to affect various enzymes and receptors makes this compound a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

A recent study evaluated the biological activity spectrum of new piperidine derivatives, including this compound. The findings suggested that these compounds could potentially influence several biological targets, including:

| Target Type | Potential Activity |

|---|---|

| Enzymes | Inhibition of key metabolic pathways |

| Receptors | Modulation of neurotransmitter systems |

| Ion Channels | Alteration of ion transport mechanisms |

The study utilized computational methods to predict the interactions and potential therapeutic applications of these compounds .

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits unique properties due to its cyclobutyl substitution. This modification may enhance selectivity for certain biological targets while reducing off-target effects commonly associated with other piperidine compounds.

| Compound | Biological Activity |

|---|---|

| 3-(Cyclobutylmethyl)piperidine HCl | Neuropharmacological, Antimicrobial |

| 1-(2,6-Difluorophenyl)pentan-1-amine HCl | Antidepressant, Anticancer |

Q & A

Q. What are the common synthetic routes for preparing 3-(cyclobutylmethyl)piperidine hydrochloride, and what challenges arise during purification?

The synthesis typically involves multi-step organic reactions, such as cyclobutane functionalization followed by piperidine alkylation. Key steps include nucleophilic substitution to attach the cyclobutylmethyl group to the piperidine ring, followed by HCl salt formation. Challenges include controlling regioselectivity during alkylation and removing byproducts (e.g., unreacted cyclobutylmethyl bromide). Purification often requires recrystallization or column chromatography with polar solvents (e.g., methanol/ethyl acetate mixtures) .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm structure and purity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection to quantify impurities (<1% threshold).

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers at -20°C to prolong stability.

- Follow spill management guidelines: neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound analogs?

Contradictions in receptor-binding affinities or toxicity profiles may arise from differences in assay conditions (e.g., pH, temperature) or impurity levels. Mitigation strategies include:

- Cross-validating results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Re-synthesizing compounds under standardized conditions and verifying purity via LC-MS .

Q. What experimental design principles optimize the reaction yield of this compound derivatives?

- Apply Design of Experiments (DOE) to optimize variables (temperature, solvent polarity, catalyst loading).

- Use microwave-assisted synthesis to accelerate reaction kinetics.

- Monitor intermediate formation via in-situ FTIR to minimize side reactions .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

- Employ HPLC-DAD/LC-MS with a C18 column and gradient elution (acetonitrile/ammonium formate buffer).

- Validate methods per ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <2%), and detection limits (LOD <0.1%) .

Q. What strategies address stability issues in aqueous solutions of this compound?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways.

- Stabilize formulations using lyophilization or buffering agents (e.g., citrate, pH 4–6) .

Q. How should researchers troubleshoot low yields in the final hydrochloride salt formation step?

- Ensure stoichiometric HCl gas addition in anhydrous ethanol to avoid excess acid.

- Use anti-solvent crystallization (e.g., diethyl ether) to precipitate the salt.

- Characterize salt purity via X-ray diffraction (XRD) to confirm crystalline structure .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

- Perform molecular docking (AutoDock Vina) to predict binding modes at target receptors (e.g., sigma-1).

- Use QSAR models to correlate substituent effects (e.g., cyclobutyl size) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.